molecular formula C12H20O4 B14395306 [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate CAS No. 89822-20-8

[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate

Cat. No.: B14395306
CAS No.: 89822-20-8
M. Wt: 228.28 g/mol
InChI Key: MRMGYBFBUKUXEK-UHFFFAOYSA-N
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Description

[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is an organic compound with a complex structure, featuring a cyclopentyl ring substituted with a hydroxybutyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate typically involves multiple steps. One common route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxybutyl group and the acetate ester. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and metabolic pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group and acetate ester play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Hydroxypropyl)-4-oxocyclopentyl]methyl acetate
  • [2-(3-Hydroxybutyl)-4-oxocyclohexyl]methyl acetate
  • [2-(3-Hydroxybutyl)-4-oxocyclopentyl]ethyl acetate

Uniqueness

Compared to similar compounds, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and interaction profiles, making it particularly useful for certain applications in research and industry.

Properties

CAS No.

89822-20-8

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

[2-(3-hydroxybutyl)-4-oxocyclopentyl]methyl acetate

InChI

InChI=1S/C12H20O4/c1-8(13)3-4-10-5-12(15)6-11(10)7-16-9(2)14/h8,10-11,13H,3-7H2,1-2H3

InChI Key

MRMGYBFBUKUXEK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC(=O)CC1COC(=O)C)O

Origin of Product

United States

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